1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C17H23NO3, and it has a molecular weight of 289.37 g/mol.
Preparation Methods
The synthesis of 1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: The tricyclic structure can be synthesized through a Diels-Alder reaction, followed by a series of cyclization reactions.
Introduction of the carbonyl group: The carbonyl group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.
Final carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cell membrane receptors, triggering signaling pathways that lead to various cellular responses. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can influence its solubility and interaction with biological targets.
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-amine: The amine group can lead to different chemical reactivity and potential biological effects compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c19-15(20)14-2-1-5-18(14)16(21)17-8-11-3-4-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWAFDNZXAIHIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CCC(C2)CC(C4)C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.